molecular formula C22H46O B3053555 2-Nonyltridecan-1-ol CAS No. 54439-52-0

2-Nonyltridecan-1-ol

Cat. No.: B3053555
CAS No.: 54439-52-0
M. Wt: 326.6 g/mol
InChI Key: PDBKSKNFOPOYTP-UHFFFAOYSA-N
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Description

2-Nonyltridecan-1-ol: is a long-chain aliphatic alcohol with the molecular formula C22H46O . It is characterized by a hydroxyl group (-OH) attached to the first carbon of a tridecane chain, which is further substituted with a nonyl group at the second carbon. This compound is known for its high molecular weight and hydrophobic nature, making it useful in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nonyltridecan-1-ol can be achieved through several methods:

    Hydroformylation of Alkenes: This method involves the hydroformylation of a long-chain alkene, followed by hydrogenation. The reaction typically uses a rhodium or cobalt catalyst under high pressure and temperature conditions.

    Grignard Reaction: Another method involves the reaction of a Grignard reagent with a suitable aldehyde or ketone, followed by hydrolysis to yield the desired alcohol.

    Reduction of Carboxylic Acids or Esters: Long-chain carboxylic acids or esters can be reduced using lithium aluminum hydride (LiAlH4) or other reducing agents to produce the corresponding alcohol.

Industrial Production Methods

In industrial settings, the production of this compound often involves the hydroformylation process due to its efficiency and scalability. The process is carried out in large reactors with precise control over temperature, pressure, and catalyst concentration to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-Nonyltridecan-1-ol can undergo oxidation to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Although already an alcohol, further reduction can lead to the formation of alkanes, though this is less common.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) to form alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products

    Oxidation: Nonyltridecanal (aldehyde) or Nonyltridecanoic acid (carboxylic acid).

    Reduction: Nonyltridecane (alkane).

    Substitution: Nonyltridecyl chloride (alkyl halide).

Scientific Research Applications

2-Nonyltridecan-1-ol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of surfactants and emulsifiers due to its amphiphilic nature.

    Biology: Studied for its potential antimicrobial properties and its role in cell membrane interactions.

    Medicine: Investigated for its potential use in drug delivery systems, particularly in enhancing the solubility and bioavailability of hydrophobic drugs.

    Industry: Utilized in the formulation of lubricants, plasticizers, and as an intermediate in the production of other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Nonyltridecan-1-ol largely depends on its interaction with biological membranes and proteins. Its long hydrophobic chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting membrane-bound enzymes and receptors. This can lead to changes in cell permeability and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Tridecanol: Similar structure but lacks the nonyl substitution, making it less hydrophobic.

    2-Nonylundecan-1-ol: Similar structure but with a shorter carbon chain, affecting its physical properties and applications.

    2-Nonylpentadecan-1-ol: Longer carbon chain, which may enhance its hydrophobic interactions but also increase its viscosity.

Uniqueness

2-Nonyltridecan-1-ol is unique due to its specific chain length and substitution pattern, which confer distinct physical and chemical properties. Its balance of hydrophobicity and reactivity makes it particularly useful in applications requiring amphiphilic molecules.

Properties

IUPAC Name

2-nonyltridecan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H46O/c1-3-5-7-9-11-12-14-16-18-20-22(21-23)19-17-15-13-10-8-6-4-2/h22-23H,3-21H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBKSKNFOPOYTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CCCCCCCCC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50525359
Record name 2-Nonyltridecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50525359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54439-52-0
Record name 2-Nonyltridecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50525359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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